An In-depth Technical Guide to Monotridecyl Trimellitate: Chemical Structure and Properties
An In-depth Technical Guide to Monotridecyl Trimellitate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Monotridecyl trimellitate" is not a standard chemical designation and is largely absent from scientific literature. The vast majority of technical information pertains to "Tridecyl Trimellitate," which is the common name for the tri-ester of trimellitic acid, specifically tritridecyl trimellitate. This guide, therefore, addresses the chemical structure and properties of the three possible isomers of a mono-ester of trimellitic acid with tridecyl alcohol, which is the literal interpretation of "Monotridecyl trimellitate." The properties presented are largely estimated based on the characteristics of its constituent molecules, trimellitic acid and tridecyl alcohol, due to the absence of direct experimental data for these specific mono-esters.
Introduction
Trimellitate esters are a class of compounds known for their applications as plasticizers, emollients, and film-forming agents in various industrial and cosmetic formulations. While tri-esters of trimellitic acid are well-documented, mono-esters are less common. A monotridecyl trimellitate, a mono-ester of benzene-1,2,4-tricarboxylic acid (trimellitic acid) and tridecyl alcohol, can exist as three distinct positional isomers, each with potentially unique physicochemical properties and reactivity. This document provides a detailed overview of the chemical structure and estimated properties of these isomers.
Chemical Structure
Trimellitic acid has three carboxylic acid groups at positions 1, 2, and 4 of a benzene ring. Esterification with a single molecule of tridecyl alcohol can therefore result in three possible isomers:
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1-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 1.
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2-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 2.
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4-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 4.
The chemical structures of these isomers are depicted below.
Caption: Chemical structures of the three possible isomers of Monotridecyl trimellitate.
Physicochemical Properties
Due to the lack of experimental data for the individual mono-esters, the following table summarizes the known properties of the parent molecules, trimellitic acid and tridecyl alcohol, which can be used to estimate the properties of monotridecyl trimellitate.
Table 1: Physicochemical Properties of Parent Molecules
| Property | Trimellitic Acid | 1-Tridecanol |
| CAS Number | 528-44-9[1] | 112-70-9 |
| Molecular Formula | C₉H₆O₆[1] | C₁₃H₂₈O |
| Molecular Weight ( g/mol ) | 210.14[1] | 200.36 |
| Appearance | White crystalline solid[2] | White solid |
| Melting Point (°C) | 229-231 (decomposes)[3] | 32 |
| Boiling Point (°C) | 390[4] | 274 |
| Water Solubility | 21 g/L at 25 °C[2] | Practically insoluble |
| logP | 2.721[2] | ~5.4 |
Table 2: Estimated Properties of Monotridecyl Trimellitate Isomers
| Property | Estimated Value |
| Molecular Formula | C₂₂H₃₂O₆ |
| Molecular Weight ( g/mol ) | 392.48 |
| Appearance | Expected to be a viscous liquid or a low-melting solid. |
| Boiling Point (°C) | Expected to be significantly higher than tridecyl alcohol, likely > 300 °C. |
| Water Solubility | Expected to be very low due to the long alkyl chain. |
| logP | Estimated to be significantly higher than trimellitic acid, indicating high lipophilicity. |
Experimental Protocols
A plausible route to synthesize a mixture of 1- and 2-tridecyl trimellitate is through the controlled mono-esterification of trimellitic anhydride with tridecyl alcohol. To favor the mono-ester product, a 1:1 molar ratio of the reactants should be used. Synthesis of the 4-tridecyl trimellitate isomer would necessitate starting with trimellitic acid and employing protective group chemistry to selectively esterify the carboxyl group at the 4-position.
Materials:
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Trimellitic anhydride
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1-Tridecanol
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Anhydrous toluene (or another suitable aprotic solvent)
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Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., pyridine)
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Sodium bicarbonate solution (for workup)
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Brine
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve trimellitic anhydride (1 molar equivalent) and 1-tridecanol (1 molar equivalent) in anhydrous toluene.
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Add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted trimellitic acid and the catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to separate the mono-ester isomers from any di- or tri-ester byproducts and unreacted starting materials.
Caption: Proposed workflow for the synthesis of 1- and 2-Monotridecyl trimellitate.
Reactivity and Further Reactions
The monotridecyl trimellitate molecule contains two free carboxylic acid groups and one ester group. This functionality allows for a variety of subsequent chemical transformations:
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Further Esterification: The remaining carboxylic acid groups can be esterified to form di- or tri-esters with the same or different alcohols.
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Amide Formation: The carboxylic acid groups can react with amines to form amides.
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Reduction: The carboxylic acid groups can be reduced to alcohols.
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Polymerization: The presence of both carboxyl and ester functionalities makes monotridecyl trimellitate a potential monomer for the synthesis of polyesters and polyamides.
Conclusion
While "Monotridecyl trimellitate" is not a commonly referenced chemical, this guide provides a foundational understanding of its potential structures, estimated properties, and a plausible synthetic approach. The three possible isomers of monotridecyl trimellitate offer interesting possibilities for further chemical exploration and application development, particularly in fields requiring functionalized aromatic molecules with long alkyl chains. Further research is needed to isolate and characterize each isomer to fully elucidate their specific properties and potential uses.
